BenchChemオンラインストアへようこそ!

N-(1H-indol-3-ylacetyl)alanine

Tissue Culture Auxin Biology Callus Induction

Researchers requiring unequivocal auxin conjugate hydrolase data must avoid generic IAA-amino acid substitutions. IAA-Alanine is the genetically validated, specific substrate for Arabidopsis hydrolases ILL2 and IAR3 (Km=90 µM). Using non-cognate conjugates introduces off-target enzyme activity, compromising inhibitor screens and mutant characterization. • Specificity: Only IAA-Ala maps to ILL2/IAR3 activity; IAA-Leu or IAA-Phe measure ILR1, corrupting comparative datasets. • Callus Induction: In tomato hypocotyl explants, IAA-Ala uniquely promotes rapid, undifferentiated callus while suppressing organogenesis; IAA-Gly yields inferior mass. • Tissue Standard: Preferentially accumulates in aerial tissues, making it the required standard for shoot-specific auxin pool quantification via LC-MS/MS.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B12322130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-3-ylacetyl)alanine
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)
InChIKeyFBDCJLXTUCMFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IAA-Ala Procurement Guide: Differentiating This Auxin Conjugate from In-Class Analogs


N-(1H-Indol-3-ylacetyl)alanine, also known as IAA-Ala or indole-3-acetyl-L-alanine, is an amide-linked conjugate of the native plant auxin indole-3-acetic acid (IAA) and the amino acid L-alanine [1]. It belongs to the IAA-amino acid conjugate family, which serves as storage, inactivation, and slow-release reservoirs of the active hormone in plants [2]. Unlike free IAA, which is rapidly metabolized, IAA-Ala exhibits a distinct hydrolysis profile that makes it a preferred substrate for specific Arabidopsis IAA-amidohydrolases such as IAR3 and ILL2, the latter being most active on IAA-Ala among all tested conjugates [3].

Reported substrate for ILL2/IAR3 amidohydrolase enzyme assays
Supports exclusive callus proliferation in tissue culture models
Aerial tissue-preferred auxin conjugate for shoot-specific metabolism studies

Why IAA-Glycine, IAA-Leucine, or IAA-Phenylalanine Cannot Replace IAA-Ala


In-class IAA-amino acid conjugates are not functionally interchangeable. Empirical evidence demonstrates that the identity of the amino acid moiety dictates differential biological activity, tissue-specific accumulation, and enzyme-substrate recognition [1]. For instance, IAA-Ala is the most efficient substrate for the Arabidopsis hydrolase ILL2, while IAA-Leu and IAA-Phe are preferentially hydrolyzed by ILR1 [2]. Moreover, IAA-Ala and IAA-Gly promote undifferentiated callus growth in tomato hypocotyl and tobacco culture systems, whereas IAA-Val, IAA-Leu, IAA-Asp, IAA-Thr, IAA-Met, IAA-Phe, and IAA-Pro favor shoot formation without root development [1]. Thus, substituting one conjugate for another without quantitative justification risks altering experimental outcomes across enzyme kinetics, tissue-culture morphogenesis, and in vivo auxin-response assays.

Enzyme substrate preference diverges

IAA-Leu and IAA-Phe target ILR1 hydrolase; IAA-Ala is the preferred substrate for ILL2/IAR3, making kinetic data non-comparable.

Tissue accumulation profiles are opposite

Endogenous IAA-Ala is enriched in aerial tissues, while IAA-Leu accumulates in roots; substitution confounds tissue-specific auxin analyses.

Morphogenic outcome shifts from callus to shoots

IAA-Ala promotes undifferentiated callus, whereas IAA-Val, IAA-Leu, and others drive shoot formation; experimental readouts are not interchangeable.

Quantitative Differentiation Evidence Against Closest In-Class Analogs


Callus Growth in Tomato Hypocotyl: IAA-Ala vs. IAA-Gly

In a direct comparative study of indoleacetylamino acids, IAA-L-alanine supported rapid callus growth from tomato hypocotyl explants while simultaneously inhibiting shoot and root formation. IAA-glycine exhibited qualitatively similar effects but was quantitatively less effective in both supporting callus proliferation and suppressing shoot development. By contrast, IAA-valine, IAA-leucine, IAA-aspartic acid, IAA-threonine, IAA-methionine, IAA-phenylalanine, and IAA-proline all promoted shoot formation without supporting callus or root growth [1].

Callus Morphogenesis
Head-to-head
IAA-Ala: exclusive callus, no organs
IAA-Gly: weaker callus, partial shoots
Other conjugates: shoot formation
Unique morphogenic outcome reported among IAA-amino acids; supports callus-only induction studies.
Tomato hypocotyl explant model; qualitative binary result.
Tissue Culture Auxin Biology Callus Induction

ILL2 Hydrolase Substrate Preference for IAA-Ala

The Arabidopsis IAA-amino acid hydrolase ILL2 exhibits a broad substrate range but is most active on IAA-Ala. In vitro assays using purified GST-fusion proteins demonstrate that ILL2 hydrolyzes IAA-Ala more efficiently than IAA-Leu, IAA-Phe, IAA-Asp, IAA-Gly, or IAA-Val. The MetaCyc-curated Km for IAR3 with IAA-Ala is 90 µM [1]. The closely related hydrolase sILR1 also shows higher affinity for IAA-Ala than ILR1, while ILR1 preferentially hydrolyzes IAA-Leu and IAA-Phe and cannot cleave IAA-Ala as effectively [2]. This differential enzyme recognition means that IAA-Ala is the conjugate of choice when studying ILL2/IAR3-mediated auxin release or when designing experiments in genetic backgrounds where ILR1 activity is irrelevant.

ILL2 Substrate Preference
Head-to-head
ILL2 highest activity on IAA-Ala; sILR1 higher affinity for IAA-Ala
ILR1 prefers IAA-Leu/IAA-Phe
Reported enzyme specificity makes IAA-Ala essential for ILL2/IAR3 kinetics; substitution directs measurement toward ILR1.
Purified GST-fusion hydrolases, Arabidopsis thaliana.
Enzyme Kinetics Auxin Metabolism Substrate Specificity

Tissue-Specific Accumulation: Aerial Tissues vs. Roots

Quantitative LC-MS/MS analysis of Arabidopsis thaliana tissues revealed that endogenous IAA-Ala and IAA-Leu exhibit opposite tissue distribution patterns. IAA-Ala accumulates preferentially in aerial tissues (expanding leaves), whereas IAA-Leu levels are highest in roots [1]. This spatial segregation is unique among the IAA-amino acid conjugates and indicates distinct physiological roles: IAA-Ala appears to function as a reversible storage form in photosynthetic tissues, while IAA-Leu serves a root-specific function. The analytical method achieved detection limits of 0.02–0.1 pmol per metabolite, requiring only 50–100 mg of tissue [1].

Tissue Distribution
Reported
IAA-Ala: highest in aerial tissues (expanding leaves)
IAA-Leu: highest in roots
Opposite tissue preference confirmed by LC-MS/MS; shoot-specific studies require IAA-Ala to avoid root-pool interference.
Arabidopsis vegetative plants; heavy-labeled internal standards used.
Plant Metabolism Auxin Homeostasis LC-MS Quantification

Root Growth Inhibition Cross-Resistance Profile

In a genetic screen for Arabidopsis mutants resistant to IAA-amino acid conjugate-mediated root growth inhibition, the icr1 and icr2 mutants exhibited 2- to 3-fold increased resistance to IAA-Phe, IAA-Ala, and IAA-Gly compared with wild-type, but only icr1 showed cross-resistance to IAA-Asp [1]. This differential resistance profile demonstrates that IAA-Ala, IAA-Phe, and IAA-Gly share overlapping but non-identical recognition or processing mechanisms in roots, while IAA-Asp is processed through a partially distinct pathway. The conjugates inhibit root elongation at concentrations where auxin activity becomes toxic, reflecting the hydrolysis-dependent release of free IAA [1].

Root Growth Resistance
Head-to-head
icr1/icr2 mutants: 2- to 3-fold resistance to IAA-Ala, IAA-Phe, IAA-Gly
IAA-Asp resistance only in icr1
Overlapping but distinct resistance pathways; IAA-Ala required for full mutant characterization.
Arabidopsis root elongation assay; mutant vs wild-type.
Arabidopsis Genetics Root Growth Assay Auxin Conjugate Resistance

IAR3 Hydrolase: A Specific Enzyme-Substrate Pair for IAA-Ala

The Arabidopsis iar3 mutant was isolated based on its reduced sensitivity specifically to IAA-Ala, while remaining fully sensitive to free IAA and other IAA-amino acid conjugates [1]. The IAR3 gene encodes an amidohydrolase that, in vitro, specifically hydrolyzes IAA-Ala with a Km of 90 µM [2]. This genetically clean substrate–enzyme pair (IAA-Ala/IAR3) provides a uniquely interpretable experimental system: IAA-Ala resistance in iar3 mutants is not confounded by cross-resistance to other conjugates, unlike mutants in ILR1 or broader hydrolase family members. No equivalent one-to-one mutant–substrate relationship has been demonstrated for IAA-Gly, IAA-Leu, or IAA-Phe.

IAR3 Specificity
Class-level
90 µM
Reported Km for IAR3 with IAA-Ala; only conjugate with a genetically validated, single-hydrolase pair.
iar3 mutant specific to IAA-Ala; no equivalent for other conjugates.
Arabidopsis Genetics Hydrolase Specificity Mutant Phenotyping

Validated Application Scenarios for IAA-Ala


Undifferentiated Callus Induction in Tissue Culture

Based on the Hangarter et al. (1980) head-to-head comparison, IAA-Ala is the only tested indoleacetylamino acid that promotes rapid, undifferentiated callus growth while simultaneously suppressing shoot and root organogenesis in tomato hypocotyl explants [1]. This property makes it the reagent of choice for laboratories developing callus-based transformation or propagation protocols where organogenesis must be strictly prevented. IAA-glycine is a partial substitute but yields quantitatively inferior callus mass; all other conjugates promote shoot formation and are contraindicated for this application [1].

In Vitro Assays of ILL2 and IAR3 Hydrolase Activity

IAA-Ala is the most active substrate for the Arabidopsis hydrolase ILL2 and the specific substrate for IAR3 (Km = 90 µM), as established by LeClere et al. (2002) and curated in MetaCyc [1][2]. Researchers quantifying ILL2 or IAR3 enzyme kinetics, performing inhibitor screens, or characterizing hydrolase mutants must use IAA-Ala as the substrate; substitution with IAA-Leu or IAA-Phe would measure ILR1 activity instead and produce non-comparable data [3].

Shoot-Specific Auxin Conjugate Studies in Arabidopsis

The Kowalczyk & Sandberg (2001) LC-MS/MS quantification demonstrates that endogenous IAA-Ala accumulates preferentially in Arabidopsis aerial tissues, in contrast to IAA-Leu which is root-enriched [1]. For experiments investigating shoot-specific auxin conjugate pools, including feeding studies, isotope dilution MS, or tissue-specific gene expression analyses, IAA-Ala is the appropriate conjugate standard. Using IAA-Leu would conflate root- and shoot-derived auxin pools [1].

Genetic Dissection of Auxin Conjugate Sensitivity with iar3 Mutants

The iar3 mutant of Arabidopsis displays reduced sensitivity specifically to IAA-Ala, with no cross-resistance to free IAA or other conjugates [1]. This genetically validated one-to-one substrate–mutant relationship makes IAA-Ala the indispensable reagent for experiments requiring clean interpretation of auxin conjugate hydrolase function. Parallel use of IAA-Phe, IAA-Gly, and IAA-Asp with icr1/icr2 mutants can further dissect overlapping resistance pathways [2].

Application
Selection Property
Validation Focus
Callus induction in tissue culture
Exclusive callus proliferation profile without organogenesis
Verify morphogenic response in target explant model
ILL2/IAR3 enzyme kinetics
Reported substrate preference for ILL2 and IAR3 hydrolases
Confirm hydrolysis rate and substrate specificity under assay conditions
Shoot-specific auxin metabolism
Aerial tissue-preferred accumulation pattern
Validate tissue-specific conjugate levels by quantitative LC-MS
Genetic dissection of hydrolase function
Specific iar3 mutant sensitivity to IAA-Ala
Replicate resistance phenotype in appropriate genetic background
Quote Request

Request a Quote for N-(1H-indol-3-ylacetyl)alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.